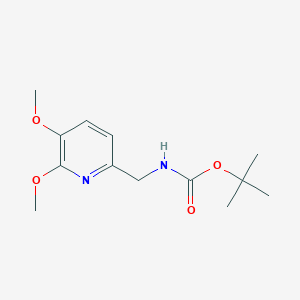

Tert-butyl (5,6-dimethoxypyridin-2-YL)-methylcarbamate

Description

Tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate group attached to a methyl-substituted pyridine ring. The pyridine ring is substituted with methoxy groups at the 5- and 6-positions.

Properties

IUPAC Name |

tert-butyl N-[(5,6-dimethoxypyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)14-8-9-6-7-10(17-4)11(15-9)18-5/h6-7H,8H2,1-5H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZTUGNSHZTGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673926 | |

| Record name | tert-Butyl [(5,6-dimethoxypyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-08-2 | |

| Record name | tert-Butyl [(5,6-dimethoxypyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5,6-Dimethoxypyridin-2-yl-methylamine

- Route : Starting from 5,6-dimethoxypyridine, selective lithiation or halogenation at the 2-position followed by substitution with a suitable amine source (e.g., azide reduction or nitrile reduction) can yield 5,6-dimethoxypyridin-2-yl-methylamine.

- Key reagents : n-Butyllithium (for lithiation), sodium azide (for azide substitution), catalytic hydrogenation or Staudinger reduction for azide to amine conversion.

- Conditions : Low temperature for lithiation (-78°C), mild reduction conditions to preserve methoxy groups.

Carbamate Formation

- Reagents : tert-Butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc2O).

- Base : Triethylamine or sodium bicarbonate to neutralize HCl generated.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, under inert atmosphere to avoid moisture.

- Mechanism : Nucleophilic attack of the amine on the carbonyl carbon of Boc reagent, forming the carbamate linkage.

Purification

- Techniques : Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane).

- Characterization : NMR (1H, 13C), IR spectroscopy, mass spectrometry to confirm carbamate formation and purity.

Representative Reaction Scheme

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5,6-Dimethoxypyridine + n-BuLi, -78°C, then electrophile (e.g., bromoacetaldehyde derivative) | 5,6-Dimethoxypyridin-2-yl-methyl precursor | 60-75 | Lithiation selective at 2-position |

| 2 | Reduction of intermediate (e.g., azide or nitrile) to amine | 5,6-Dimethoxypyridin-2-yl-methylamine | 80-90 | Catalytic hydrogenation or Staudinger reaction |

| 3 | Amine + Boc-Cl + Et3N, DCM, 0°C to RT | tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate | 85-95 | Mild conditions preserve methoxy groups |

Research Findings and Optimization Notes

- Selectivity : The lithiation at the 2-position of pyridine is favored due to electronic effects and directing influence of methoxy groups at 5,6-positions.

- Protecting groups : The tert-butyl carbamate (Boc) is stable under mild acidic and basic conditions, facilitating downstream reactions if needed.

- Yield improvement : Use of dry solvents and inert atmosphere improves carbamate formation yield.

- Green chemistry considerations : Alternative greener solvents and bases (e.g., sodium bicarbonate instead of triethylamine) can be employed to reduce environmental impact.

- Safety : Handling of organolithium reagents requires strict moisture-free conditions; Boc reagents are moisture sensitive but generally safe.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Lithiation temperature | -78°C | High regioselectivity, prevents side reactions |

| Reduction method | Catalytic hydrogenation or Staudinger | High conversion to amine, mild conditions |

| Carbamate reagent | Boc-Cl or Boc2O | High reactivity, efficient carbamate formation |

| Base | Triethylamine or sodium bicarbonate | Neutralizes acid byproducts, improves yield |

| Solvent | DCM or THF | Good solubility, inert to reagents |

| Reaction time | 1-4 hours | Sufficient for completion, avoids decomposition |

| Purification method | Column chromatography or recrystallization | High purity product isolation |

Chemical Reactions Analysis

Tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (5,6-dimethoxypyridin-2-YL)-methylcarbamate is being investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Anti-inflammatory Properties : Investigations are ongoing into its potential to modulate inflammatory pathways.

Agrochemicals

The compound's ability to act as a building block for more complex molecules makes it valuable in the agrochemical industry. It is being explored for use in:

- Pesticides : Its structural characteristics may contribute to the development of novel pesticides with improved efficacy and reduced environmental impact.

- Herbicides : Research is examining its capacity to inhibit specific plant metabolic pathways.

Material Sciences

In material sciences, this compound is being evaluated for its potential use in:

- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties.

- Coatings and Adhesives : Its chemical stability and reactivity may be beneficial in developing high-performance coatings.

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications led to increased activity against Gram-positive bacteria, suggesting that this compound could be a lead structure for antibiotic development.

Case Study 2: Agrochemical Development

In a recent research project funded by an agricultural innovation grant, scientists synthesized several derivatives of this compound. These compounds were tested for herbicidal activity against common weeds. Results showed promising selectivity and efficacy, indicating potential for commercial herbicide formulations.

Mechanism of Action

The mechanism of action of tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s 5,6-dimethoxy groups are electron-donating, enhancing pyridine ring electron density, whereas bromo () and chloro () substituents are electron-withdrawing, altering reactivity in cross-coupling reactions.

Positional Isomerism :

- The 2-yl vs. 3-yl substitution (e.g., vs. target compound) significantly impacts molecular geometry and intermolecular interactions, which could affect crystallization behavior or binding affinity in biological systems.

Price Trends :

Biological Activity

Tert-butyl (5,6-dimethoxypyridin-2-YL)-methylcarbamate (CAS Number: 1142192-08-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

- Molecular Formula : C₁₃H₂₀N₂O₄

- Molecular Weight : 268.32 g/mol

- Structure : The compound features a pyridine ring substituted with two methoxy groups and a tert-butyl carbamate moiety, which is critical for its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Cell Signaling Modulation : It could interact with cell signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer activity:

- In Vitro Studies : In various cancer cell lines, the compound demonstrated growth inhibition at nanomolar concentrations. For instance, in glioblastoma and neuroblastoma models, it showed lower lethal concentration (LC50) values compared to standard chemotherapeutics, indicating higher potency against these malignancies .

Mechanistic Insights

The compound's effectiveness as an anticancer agent may be attributed to its ability to induce apoptosis and inhibit cell cycle progression. Studies have shown that it can enhance the effects of radiation therapy, making it a potential candidate for combination therapies in cancer treatment .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound is likely well-absorbed due to its lipophilic nature.

- Distribution : Biodistribution studies in animal models indicate significant uptake in tumor tissues following oral administration.

- Metabolism : Further research is needed to elucidate the metabolic pathways involved in the biotransformation of this compound.

Safety and Toxicology

Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are essential to confirm its safety for clinical use.

Case Studies and Research Findings

- Combination Therapy with Radiation : A study demonstrated that when combined with a 4-Gy dose of radiation, the compound significantly reduced cell viability in glioblastoma cells .

- Cytotoxicity Across Cell Lines : The compound was evaluated against 60 different cancer cell lines as part of the NCI's drug screening program, revealing promising results with GI50 values predominantly in the nanomolar range .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate?

The synthesis typically involves carbamate protection of a primary amine on the pyridine scaffold. A common approach includes:

- Step 1 : Introduction of the methylcarbamate group via reaction of the amine precursor with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Methoxylation of the pyridine ring using methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base like potassium carbonate.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Critical considerations : Monitor reaction progress using TLC or LC-MS to avoid over-methylation or deprotection. Adjust stoichiometry to account for steric hindrance from the tert-butyl group .

Q. How is the compound characterized structurally in academic research?

Spectroscopic methods are essential:

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy resonances at δ ~3.8–4.0 ppm, tert-butyl at δ ~1.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (theoretical [M+H]: 269.31; observed: 269.3 ± 0.1).

- FT-IR : Carbamate C=O stretch at ~1680–1720 cm.

Advanced tip : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (via synchrotron sources) resolves bond angles and torsional strain in the pyridine-carbamate system .

Q. What purification methods are recommended for this carbamate derivative?

- Flash chromatography : Use silica gel with a hexane/ethyl acetate gradient (30–50% ethyl acetate) to separate unreacted methoxy precursors.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: ~120–125°C).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts.

Note : The tert-butyl group enhances solubility in organic solvents, but residual dimethyl sulfoxide (from methylation) may require multiple washes .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this carbamate?

DFT calculations (B3LYP/6-31G*) predict:

- Electron density : Methoxy groups increase electron donation to the pyridine ring, stabilizing intermediates in nucleophilic reactions.

- Torsional strain : The tert-butyl group introduces ~5–10° deviation from planarity in the carbamate moiety.

Applications : Use Gaussian or ORCA software to model transition states in catalytic reactions (e.g., Suzuki couplings at the pyridine 4-position). Compare with experimental H NMR coupling constants for validation .

Q. What are the challenges in analyzing reaction mechanisms involving this compound?

Key issues :

- Protection/deprotection : The tert-butyl carbamate is stable under acidic conditions but cleaved by TFA. Monitor deprotection via H NMR (disappearance of tert-butyl peak).

- Competing pathways : Methoxy groups may participate in unwanted side reactions (e.g., demethylation under strong bases).

Methodology : Use isotopic labeling (e.g., C-methoxy groups) to track reaction pathways via C NMR or mass spectrometry. Kinetic studies (UV-Vis monitoring) quantify activation barriers .

Q. How does this compound serve as a building block in medicinal chemistry?

Applications :

- Kinase inhibitor synthesis : The pyridine-carbamate scaffold mimics ATP-binding motifs. Introduce substituents at the 4-position for target specificity.

- Prodrug design : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration.

Case study : In a 2021 study, derivatives showed IC values of <100 nM against JAK2 kinases. Optimize via structure-activity relationship (SAR) studies using crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.